molecular formula C12H10ClN B1423936 6-Chloro-biphenyl-3-ylamine CAS No. 56970-25-3

6-Chloro-biphenyl-3-ylamine

Cat. No.: B1423936
CAS No.: 56970-25-3
M. Wt: 203.67 g/mol
InChI Key: BSDFOSUPRZEWQI-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 6-Chloro-biphenyl-3-ylamine

The precise identification and classification of a chemical compound are fundamental in scientific discourse. This section details the systematic naming, common identifiers, and the broader family of compounds to which this compound belongs.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 6-chloro-[1,1'-biphenyl]-3-amine . chemscene.comachemblock.com This name precisely describes the molecular structure: a biphenyl (B1667301) system where a chlorine atom is attached to the 6th position and an amine group is attached to the 3rd position of one of the phenyl rings.

Common Synonyms and Identifiers (e.g., CAS Number: 56970-25-3)

In addition to its formal IUPAC name, this compound is also known by its synonym, 6-Chloro-[1,1'-biphenyl]-3-amine. chemscene.com For unambiguous identification in chemical databases and literature, it is assigned the Chemical Abstracts Service (CAS) Registry Number 56970-25-3 . chemscene.comachemblock.combldpharm.comcapotchem.cnabcr.comchemicalbook.com

IdentifierValue
CAS Number 56970-25-3 chemscene.comachemblock.combldpharm.comcapotchem.cnabcr.comchemicalbook.com
Molecular Formula C12H10ClN chemscene.comcapotchem.cn
Molecular Weight 203.67 g/mol chemscene.comcapotchem.cn
IUPAC Name 6-chloro-[1,1'-biphenyl]-3-amine achemblock.com
Synonym This compound chemscene.com

Structural Isomers and Related Biphenyl Amine Derivatives

The properties and reactivity of this compound can be better understood by comparing it to its structural isomers and related compounds.

Positional isomers have the same molecular formula (C12H10ClN) but differ in the positions of the chlorine atom and the amino group on the biphenyl framework. These structural differences can lead to significant variations in their chemical and physical properties. Some examples of positional isomers include:

3-Chloro-biphenyl-4-ylamine (CAS: 5730-85-8) : Also known as 2-chloro-4-phenylaniline. nih.gov

4'-Chloro-biphenyl-2-ylamine (CAS: 1204-44-0) : An intermediate in the synthesis of the fungicide Boscalid. chemicalbook.comgoogle.com

4'-Chloro-biphenyl-3-ylamine (CAS: 56970-11-7) : Also referred to as 3-(4-chlorophenyl)aniline. guidechem.com

3'-Chlorobiphenyl-3-ylamine hydrochloride (CAS: 854234-49-4) : The hydrochloride salt of another positional isomer. sigmaaldrich.comfluorochem.co.uk

4-Chloro-1,1'-biphenyl-2-ylamine (CAS: 90-48-2) epa.gov

The systematic investigation of positional isomers is crucial in fields like medicinal chemistry, where the spatial arrangement of functional groups can dramatically impact biological activity. nih.gov

Compound NameCAS NumberKey Differentiator
This compound 56970-25-3 chemscene.comachemblock.combldpharm.comcapotchem.cnabcr.comchemicalbook.comCl at position 6, NH2 at position 3
3-Chloro-biphenyl-4-ylamine 5730-85-8 nih.govCl at position 3, NH2 at position 4
4'-Chloro-biphenyl-2-ylamine 1204-44-0 chemicalbook.comCl on the second ring (4'), NH2 at position 2
4'-Chloro-biphenyl-3-ylamine 56970-11-7 guidechem.comCl on the second ring (4'), NH2 at position 3
3'-Chlorobiphenyl-3-ylamine 854234-49-4 (for hydrochloride) sigmaaldrich.comfluorochem.co.ukCl on the second ring (3'), NH2 at position 3
4-Chloro-1,1'-biphenyl-2-ylamine 90-48-2 epa.govCl at position 4, NH2 at position 2

This class of compounds includes biphenyl amines substituted with other halogens (e.g., fluorine, bromine) or multiple halogen atoms. An example is 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, a triphenylamine (B166846) derivative. iucr.org The study of these compounds is relevant in materials science, particularly for the development of organic electronic materials. iucr.org The nature and position of the halogen substituents can influence the electronic properties and molecular conformation of these compounds. nih.govacs.org

Unsubstituted aminobiphenyls, which lack any halogen substituents, serve as the parent structures for halogenated derivatives. The three basic isomers are:

2-Aminobiphenyl (CAS: 90-41-5) : Also known as 2-phenylaniline. nih.gov

3-Aminobiphenyl

4-Aminobiphenyl (CAS: 92-67-1) : Also known as 4-phenylaniline. nih.gov

These compounds are foundational in the study of biphenyl chemistry and have been utilized in the development of catalysts and in studies of chemical rearrangements. us.esclockss.org Their derivatives are also explored for their potential in creating novel fluorophores. researchgate.net

Compound NameCAS NumberPosition of Amino Group
2-Aminobiphenyl 90-41-5 nih.gov2
4-Aminobiphenyl 92-67-1 nih.gov4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFOSUPRZEWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 6 Chloro Biphenyl 3 Ylamine

Established Synthetic Routes for 6-Chloro-biphenyl-3-ylamine

The synthesis of this compound is accessible through several well-documented chemical transformations. These routes primarily include palladium-catalyzed cross-coupling reactions, which are highly efficient for constructing the biphenyl (B1667301) core structure.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl compounds, including this compound. libretexts.org This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org

A highly effective and regioselective approach to the biphenyl backbone of the target molecule is the Suzuki coupling of 4-Chloro-3-iodoaniline with Phenylboronic acid. The difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) allows for selective reaction at the more reactive C-I bond. nih.gov The oxidative addition of the palladium catalyst to the aryl-iodide bond is significantly faster than to the more stable aryl-chloride bond, ensuring the coupling occurs specifically at the 3-position of the aniline ring. nih.gov

The general reaction scheme is as follows:

Reaction Scheme of 4-Chloro-3-iodoaniline with Phenylboronic Acid

Figure 1: Regioselective Suzuki coupling of 4-Chloro-3-iodoaniline with Phenylboronic acid.

The success of the Suzuki coupling hinges on the catalytic system, which typically comprises a palladium source and a base. libretexts.org

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a frequently used catalyst precursor for these reactions. nih.govcore.ac.uk In the catalytic cycle, the active Pd(0) species is generated, which initiates the reaction through oxidative addition to the aryl halide. libretexts.org Other common palladium precursors include Palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands. organic-chemistry.orgresearchgate.net

Base: A base is essential for the transmetalation step of the catalytic cycle. Sodium carbonate (Na₂CO₃) is a common and effective inorganic base used in Suzuki reactions. core.ac.ukfujifilm.com It activates the organoboron species, facilitating the transfer of the organic group (phenyl) to the palladium center. Other bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely employed. fujifilm.comnih.gov

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The choice of solvent and reaction conditions is critical for achieving high yields and reaction efficiency.

Solvent Systems: Suzuki reactions are often performed in biphasic solvent systems to accommodate both the organic-soluble organohalide and catalyst and the water-soluble inorganic base. fujifilm.com A mixture of an organic solvent like toluene or ethylene glycol monomethyl ether (EGME) with water is common. core.ac.uknih.govacs.org A combination of toluene and ethanol has also been shown to be effective. core.ac.uk The use of water as a solvent is also being explored for greener synthetic protocols. researchgate.net

Reaction Conditions: The reaction is typically heated under reflux to ensure a reasonable reaction rate. nih.govcore.ac.uk An inert atmosphere, usually nitrogen or argon, is maintained to prevent the oxidation and degradation of the palladium catalyst, particularly the phosphine ligands. core.ac.uk Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the specific conditions used. nih.govnih.gov

ParameterTypical ConditionSource
CatalystPd(PPh₃)₄ or Pd(OAc)₂/Ligand nih.govcore.ac.uk
BaseNa₂CO₃ or K₂CO₃ core.ac.ukfujifilm.com
SolventToluene/Ethanol/Water or EGME/Water core.ac.uknih.govacs.org
TemperatureReflux (Heated) core.ac.uk
AtmosphereInert (Nitrogen or Argon) core.ac.uk

Reductive Amination Strategies

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). libretexts.org This two-step process, often performed in one pot, involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com

For the synthesis of a primary amine like this compound, the strategy would involve the reaction of a corresponding ketone (e.g., 6-chloro-[1,1'-biphenyl]-3-one) with ammonia to form an imine intermediate. This intermediate is subsequently reduced without being isolated. d-nb.info

A key aspect of this one-pot reaction is the use of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is less reactive towards ketones but readily reduces the more electrophilic protonated imine. youtube.commasterorganicchemistry.com Other suitable reagents include sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

While a direct application of this method for this compound is not prominently detailed, it represents a viable synthetic alternative, provided the precursor ketone is accessible. The general transformation is shown below.

General Scheme for Reductive AminationFigure 2:

Multi-Step Synthesis Approaches

The synthesis of functionalized biaryls like this compound often involves multi-step sequences that build the molecule from simpler, commercially available starting materials. A common approach combines a Suzuki coupling with a functional group transformation, such as the reduction of a nitro group. core.ac.ukevitachem.com

An illustrative multi-step synthesis, analogous to one used for similar compounds, would be:

Suzuki Coupling: Reaction of a suitable nitro-substituted aryl halide (e.g., 5-bromo-2-chloronitrobenzene) with phenylboronic acid. The coupling is catalyzed by a palladium complex like Pd(PPh₃)₄ with a base such as Na₂CO₃. core.ac.uk

Reduction: The resulting 6-chloro-3-nitrobiphenyl is then subjected to a reduction reaction to convert the nitro group (-NO₂) to a primary amine group (-NH₂). core.ac.ukevitachem.com This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). core.ac.uk Other reducing agents like iron powder in hydrochloric acid can also be used. evitachem.com

Illustrative Multi-Step Synthesis Pathway
StepReactionKey Reagents & ConditionsSource
1Suzuki CouplingAryl Halide, Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, Reflux core.ac.uk
2Nitro Group ReductionH₂, 10% Pd/C, Tetrahydrofuran (THF), Room Temperature core.ac.uk

This modular approach allows for the synthesis of a wide variety of substituted biphenyl amines by changing the coupling partners in the Suzuki reaction. organic-chemistry.org

Nitration of Biphenyl Derivatives

A common strategy to introduce a nitrogen-containing functional group onto an aromatic ring is through electrophilic aromatic substitution, specifically nitration. In a plausible synthetic route to this compound, a suitable precursor such as 2-chlorobiphenyl would undergo nitration. nih.gov The reaction involves treating the biphenyl derivative with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The regioselectivity of the nitration of 2-chlorobiphenyl is critical, as it determines the position of the nitro group on the biphenyl scaffold.

Reduction of Nitro Groups to Amines

The subsequent and crucial step in the synthesis is the reduction of the nitro group (—NO₂) to an amino group (—NH₂). masterorganicchemistry.com This transformation is one of the most important reactions involving aromatic substituents. masterorganicchemistry.com A variety of methods are available for this reduction, which can be broadly classified into two categories: catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comnumberanalytics.com

Catalytic hydrogenation is a highly efficient method that involves using hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.comcommonorganicchemistry.com Commonly used catalysts include palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred for its clean reaction profile and high yields. numberanalytics.com However, care must be taken as some catalysts, like Pd/C, can also cause dehalogenation, which would be a concern in chloro-substituted molecules. commonorganicchemistry.com Raney nickel is often a suitable alternative in such cases. commonorganicchemistry.com

Chemical reduction offers a robust alternative. This typically involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com For instance, the reduction of a nitroaromatic compound with iron filings in acidic solution is a classic and widely used industrial method. numberanalytics.com Tin(II) chloride (SnCl₂) also serves as a mild and effective reducing agent for this purpose. commonorganicchemistry.com

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Method Reagent(s) Notes
Catalytic Hydrogenation H₂ / Pd/C Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
Catalytic Hydrogenation H₂ / Raney Nickel Good alternative when dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Reduction Fe / HCl or AcOH A classic, mild method for reducing nitro groups. commonorganicchemistry.com
Metal/Acid Reduction Zn / AcOH Provides a mild method for reduction. commonorganicchemistry.com
Metal Salt Reduction SnCl₂ A mild reducing agent effective in the presence of other reducible groups. commonorganicchemistry.com
Hydrochloride Salt Formation

Amines are basic compounds and are often converted into their hydrochloride salts for improved stability, crystallinity, and ease of handling. nih.gov The formation of the hydrochloride salt of this compound is achieved by treating the purified amine with hydrochloric acid. evitachem.comscielo.br This can be done by bubbling hydrogen chloride gas through a solution of the amine in an appropriate organic solvent, such as ether or ethyl acetate, or by adding a solution of HCl in a solvent. scielo.brgoogle.com The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration. google.com

Synthesis of Related Chloro-biphenyl-ylamine Isomers

The synthetic principles applied to this compound are also relevant to its various isomers. The synthesis of 4'-Chloro-biphenyl-2-ylamine, an important intermediate for the fungicide Boscalid, provides a well-documented example. google.com

Synthesis of 4'-Chloro-biphenyl-2-ylamine

Two primary routes are prominently described for the synthesis of this specific isomer: a classical named reaction and a nitration-reduction sequence.

The Gomberg-Bachmann reaction is an aryl-aryl coupling method that utilizes a diazonium salt. wikipedia.org This approach has been adapted for the synthesis of 4'-Chloro-biphenyl-2-ylamine. google.com The synthesis begins with the diazotization of p-chloroaniline. google.com In this step, p-chloroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. google.com

The subsequent step is the Gomberg-Bachmann reaction itself, where the generated diazonium salt reacts with aniline under alkaline conditions. google.comresearchgate.net This reaction proceeds through a radical mechanism to form the C-C bond between the two aromatic rings, yielding 4'-Chloro-biphenyl-2-ylamine. wikipedia.orgresearchgate.net The process is typically followed by purification steps, which may include recrystallization of the hydrochloride salt to achieve the desired purity. google.com

Table 2: Example Conditions for Gomberg-Bachmann Synthesis of 4'-Chloro-biphenyl-2-ylamine

Step Reactants Reagents/Solvents Temperature Outcome
Diazotization p-Chloroaniline, Water HCl, Sodium Nitrite 0-5 °C Diazonium salt solution google.com
Gomberg-Bachmann Coupling Diazonium salt solution, Aniline Sodium Hydroxide, DMF 85 °C 4'-Chloro-biphenyl-2-ylamine google.com

An alternative pathway to 4'-Chloro-biphenyl-2-ylamine involves the nitration of a biphenyl precursor, followed by the reduction of the introduced nitro group. evitachem.com One method involves the reaction of o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate in the presence of a palladium catalyst to form 4'-chloro-2-nitrobiphenyl. google.com Another approach uses the reaction between p-chlorophenyl magnesium halide and 2-nitro-halogenobenzene.

Once the intermediate 4'-chloro-2-nitrobiphenyl is synthesized, the nitro group is reduced to an amine. evitachem.com This reduction can be accomplished using various reagents, such as iron powder in hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium catalyst. evitachem.com The resulting 4'-Chloro-biphenyl-2-ylamine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. evitachem.com

Synthesis of 2-Amino-4-chlorobiphenyl

The synthesis of 2-Amino-4-chlorobiphenyl, a halogenated aromatic amine, can be achieved through various methodologies. One prominent method involves a multi-step process beginning with the nitration of biphenyl to produce 4'-chloro-2-nitrobiphenyl. evitachem.com Subsequently, the nitro group is reduced to an amine using reducing agents like iron powder in the presence of hydrochloric acid. evitachem.com The final step involves treating the resulting amine with hydrochloric acid to form the hydrochloride salt. evitachem.com

Another effective approach utilizes a Gomberg-Buckman reaction. patsnap.comgoogle.com This method starts with the diazotization of p-chloroaniline in the presence of sodium nitrite and hydrochloric acid to generate a diazonium salt. patsnap.comgoogle.com This salt then undergoes a Gomberg-Buckman reaction with aniline under alkaline conditions to yield 4'-chloro-2-aminobiphenyl. patsnap.com The product can be further purified by recrystallization after forming the hydrochloride salt by introducing hydrochloric acid gas, with total yields reaching 80% or higher. google.com

Synthesis of 3-Chloro-biphenyl-4-ylamine

3-Chloro-biphenyl-4-ylamine, identified by the CAS number 7285-66-7, is a biphenyl derivative with a chlorine atom at the 3-position and an amino group at the 4-position. ontosight.ainih.gov The synthesis of this compound often involves creating a carbon-carbon bond between two substituted benzene rings. While specific, detailed synthetic routes for 3-Chloro-biphenyl-4-ylamine are not extensively detailed in the provided results, the synthesis of similar biphenyl amines often relies on cross-coupling reactions, such as the Suzuki or Negishi couplings, which are common methods for forming biphenyl linkages. researchgate.net

Chemical Reactivity and Derivatization of this compound

This compound is a versatile chemical intermediate with the molecular formula C₁₂H₁₀ClN. chemscene.comachemblock.comcapotchem.cn Its reactivity is primarily centered around the amino group and the aromatic rings, allowing for a variety of chemical transformations.

Nucleophilic Substitution Reactions of the Amine Group

The amino group in this compound is nucleophilic and can participate in substitution reactions. masterorganicchemistry.comresearchgate.netsavemyexams.comchemguide.co.uk For instance, it can react with alkyl halides, leading to the formation of secondary and tertiary amines. evitachem.comchemguide.co.uk The reaction proceeds via the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide. chemguide.co.uk These reactions are fundamental in building more complex molecular structures. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of these reactions. masterorganicchemistry.com

Oxidation and Reduction Pathways

The amine group of this compound can be oxidized to form nitroso or nitro derivatives. smolecule.com Conversely, related nitro-biphenyl compounds can be reduced to form the corresponding amines. evitachem.com For example, the reduction of a nitro group to an amine is a key step in the synthesis of 2-Amino-4-chlorobiphenyl, often accomplished with reagents like iron powder in an acidic medium. evitachem.com

Coupling Reactions (e.g., with Diazonium Salts for Azo Compound Formation)

The amine group of this compound can be converted into a diazonium salt through a process called diazotization, which involves reaction with nitrous acid. mychemblog.comnumberanalytics.com This diazonium salt is a valuable intermediate that can undergo coupling reactions with activated aromatic compounds, such as phenols and other aromatic amines, to form azo compounds. mychemblog.comlibretexts.org These reactions, known as azo coupling, are significant in the synthesis of dyes and pigments. mychemblog.com The reaction conditions, particularly pH, are crucial for controlling the reaction with different coupling partners. mychemblog.com

Reductive Amination with Aldehydes

Reductive amination is a powerful method for forming C-N bonds and can be applied to this compound. masterorganicchemistry.comorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde. masterorganicchemistry.com This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This method offers a controlled way to introduce various alkyl groups onto the nitrogen atom, avoiding the overalkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The process is widely used in the synthesis of a broad range of functionalized amines. organic-chemistry.orgresearchgate.net

Data Tables

Table 1: Synthesis of 2-Amino-4-chlorobiphenyl via Gomberg-Buckman Reaction patsnap.comgoogle.com

StepReactantsReagentsConditionsProductYield
1. Diazotizationp-ChloroanilineSodium nitrite, Hydrochloric acid0-5 °Cp-Chlorobenzenediazonium chloride97.2-97.6%
2. Couplingp-Chlorobenzenediazonium chloride, AnilineSodium hydroxideAlkaline4'-Chloro-2-aminobiphenyl-
3. Purification4'-Chloro-2-aminobiphenylHydrochloric acid gas, Recrystallization solvent-Purified 4'-Chloro-2-aminobiphenyl hydrochloride>80% (total)

Table 2: Reductive Amination Reagents and Conditions masterorganicchemistry.com

AmineCarbonyl CompoundReducing AgentProduct Type
Primary AmineAldehyde/KetoneNaBH₃CN, NaBH₄, NaBH(OAc)₃Secondary Amine
Secondary AmineAldehyde/KetoneNaBH₃CN, NaBH₄, NaBH(OAc)₃Tertiary Amine

Note: This Section Focuses on the Application of Techniques, Not Basic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 6-Chloro-biphenyl-3-ylamine by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of this compound, conducted in Chloroform-d (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum shows a complex multiplet between δ 7.30 and 7.48 ppm, which integrates to five protons, corresponding to the unsubstituted phenyl ring. chemicalbook.com A singlet appears at δ 7.19 ppm. chemicalbook.com Additionally, a doublet at δ 6.62 ppm with a coupling constant of J = 2.7 Hz and a doublet of doublets at δ 6.56 ppm (J = 8.5, 2.9 Hz) are observed, representing the protons on the substituted aniline ring. chemicalbook.com A broad singlet at δ 3.65 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) group. chemicalbook.com

¹H NMR Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration Assignment
7.48-7.30 m - 5H Phenyl group protons
7.19 s - 1H Aromatic proton
6.62 d 2.7 1H Aromatic proton
6.56 dd 8.5, 2.9 1H Aromatic proton
3.65 s - 2H -NH₂ protons

Solvent: CDCl₃, Frequency: 400 MHz chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound, recorded in CDCl₃ at 101 MHz, shows eleven distinct signals, accounting for all twelve carbon atoms, with two pairs of carbons being chemically equivalent. chemicalbook.com The signals in the downfield region at δ 145.24, 141.11, and 139.75 ppm are attributed to the quaternary carbons, including those bonded to the chlorine and amine groups and the carbons at the biphenyl (B1667301) linkage. chemicalbook.com The signal at δ 130.55 ppm corresponds to a carbon on the chlorinated ring. chemicalbook.com The signals at δ 129.41 (2C) and 128.06 (2C) represent the carbons of the unsubstituted phenyl ring. chemicalbook.com The remaining signals at δ 127.58, 121.57, 117.84, and 115.37/115.36 ppm correspond to the other carbons of the substituted aromatic ring. chemicalbook.com

¹³C NMR Data for this compound

Chemical Shift (δ) in ppm
145.24
141.11
139.75
130.55
129.41 (2C)
128.06 (2C)
127.58
121.57
117.84
115.37
115.36

Solvent: CDCl₃, Frequency: 101 MHz chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₂H₁₀ClN, corresponding to a molecular weight of 203.67 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203. As is characteristic for compounds containing a single nitrogen atom, this molecular ion peak is an odd number. libretexts.org Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z 205 would also be observed, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of chlorinated biphenyl structures often involves the loss of chlorine (Cl) or hydrogen chloride (HCl). nih.govresearchgate.netnih.gov Therefore, significant fragment ions could be expected from the loss of a chlorine radical (M-35) or the neutral loss of HCl (M-36). Alpha-cleavage, which is common for aliphatic amines, is a dominant fragmentation pathway for such compounds. libretexts.org For aromatic amines, fragmentation can also involve the biphenyl ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure.

The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other related properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is particularly effective for calculating the properties of medium-to-large-sized molecules like 6-Chloro-biphenyl-3-ylamine. DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, are commonly used to optimize molecular geometry and compute quantum molecular descriptors for chlorinated aromatic compounds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, whereas a large gap indicates high stability and lower reactivity. nih.gov These energy values are instrumental as descriptors in QSAR studies for classes of compounds like polychlorinated biphenyls (PCBs). pku.edu.cn Calculations for related aromatic amines show that substituent groups significantly influence these energy levels. thaiscience.info

Table 1: Representative Frontier Orbital Energies Calculated by DFT This table illustrates the type of data generated from DFT calculations for aromatic compounds. Specific values for this compound require dedicated computational analysis.

Parameter Energy (eV) Description
EHOMO -5.8 to -6.5 Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -1.2 to -2.0 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) 3.8 to 5.3 Difference between LUMO and HOMO energies; an indicator of chemical stability. thaiscience.info

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.infomaterialsciencejournal.org The MEP map displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom due to their high electronegativity, highlighting these as potential sites for interaction.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. ulisboa.pt For related compounds like PCBs, MD simulations have been used to investigate decomposition mechanisms under various conditions, such as high temperature and pressure. nih.gov Such simulations provide a deeper understanding of the molecule's stability and reaction pathways at an atomic level. nih.gov

Density Functional Theory (DFT) Calculations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. bio-hpc.eu These models are built using calculated molecular descriptors and are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. bio-hpc.eu

For compounds related to this compound, such as various PCB congeners, QSAR models have been successfully developed to predict a range of biological and physicochemical properties. pku.edu.cn These properties include bioaccumulation potential, receptor binding affinity, and toxicity. pku.edu.cnnih.gov The models often use quantum chemical descriptors, such as HOMO-LUMO energies and parameters derived from the molecular electrostatic potential, to establish these relationships. pku.edu.cnchalcogen.ro By developing similar QSAR models, it would be possible to predict the potential biological activities of this compound and its derivatives, guiding further experimental studies. mdpi.com

Table 2: Common Descriptors Used in QSAR Models for Aromatic Compounds This table provides examples of descriptors used to build QSAR models for predicting biological activity.

Descriptor Type Examples Predicted Property
Electronic HOMO Energy, LUMO Energy, Dipole Moment Receptor Binding, Toxicity pku.edu.cn
Topological Molecular Connectivity Indices, Wiener Index Aqueous Solubility, Mutagenicity bio-hpc.eu
Steric Molecular Volume, Surface Area Bioaccumulation nih.gov
Thermodynamic Enthalpy of Formation, Gibbs Free Energy Metabolic Stability

Correlation with Structural Features

The chlorine atom at the 6-position, ortho to the biphenyl (B1667301) linkage, introduces significant steric hindrance. This steric clash forces a non-planar conformation, where the two phenyl rings are twisted relative to each other. This dihedral angle is a critical determinant of the molecule's shape and its ability to fit into a receptor's binding pocket. Studies on similar chlorinated biphenyls have shown that the degree of chlorination and the substitution pattern significantly influence the molecule's conformational mobility and electrostatic potential. The amino group at the 3-position, with its electron-donating nature, can influence the electronic distribution across the phenyl ring and participate in hydrogen bonding, a key interaction in many biological systems.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking simulations can provide valuable information about its potential binding modes within a protein's active site, even in the absence of a specific known target. These simulations are crucial for understanding the structural basis of ligand-receptor interactions.

Binding Affinity Predictions

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its receptor. Computational methods can predict these values, offering a way to rank potential drug candidates. For this compound, binding affinity predictions would be based on the scoring functions of docking programs, which take into account factors like electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding.

While specific experimental data for this compound is not available, hypothetical binding affinity predictions can be extrapolated from studies on structurally related aminobiphenyl and chlorobiphenyl compounds. The combination of a hydrophobic biphenyl core, a hydrogen-bond-donating amino group, and an electronegative chlorine atom suggests that this compound could exhibit moderate to high binding affinity for receptors with complementary binding pockets.

Compound Predicted Binding Affinity (ΔG, kcal/mol) Predicted Ki (nM) Key Interaction Features
This compound -8.5 150 Hydrophobic, Hydrogen Bonding, Halogen Bonding
Biphenyl-3-ylamine -7.8 450 Hydrophobic, Hydrogen Bonding
2-Chlorobiphenyl -6.5 2500 Hydrophobic, Halogen Bonding

This interactive table presents hypothetical binding affinity predictions for this compound and related compounds, illustrating the potential contribution of different structural motifs to binding strength.

Identification of Key Interacting Residues and Binding Pockets

Molecular docking simulations can identify the specific amino acid residues within a receptor's binding pocket that are crucial for the interaction with a ligand. For this compound, the simulations would likely reveal a binding mode characterized by a combination of interactions.

A hypothetical binding pocket for this compound would likely feature a hydrophobic cavity to accommodate the biphenyl scaffold, with specific hydrogen bond donors and acceptors positioned to interact with the amino group, and a potential halogen bond acceptor in proximity to the chlorine atom. The identification of these key interacting residues and the characterization of the binding pocket are fundamental steps in rational drug design and in understanding the molecular basis of the compound's activity.

No Publicly Available Research on the Biological and Pharmacological Activities of this compound

Following a comprehensive review of publicly accessible scientific literature and databases, no specific research data was found on the biological and pharmacological activities of the chemical compound this compound corresponding to the requested article outline. Searches for antimicrobial, anticancer, and cytotoxic studies specifically investigating this compound did not yield any peer-reviewed articles containing the necessary data to populate the required sections on its efficacy against various bacterial, fungal, or cancer cell lines.

While the broader class of compounds known as chlorinated biphenyls or other biphenyl derivatives have been the subject of various biological studies, the strict focus of the query on the singular compound "this compound" prevents the inclusion of this related but distinct information. The explicit instructions to focus solely on this specific molecule and adhere strictly to the provided outline cannot be fulfilled based on the current scientific record.

Therefore, the sections on antimicrobial and anticancer investigations, including subsections on antibacterial and antifungal efficacy, structure-activity relationships, and in vitro cytotoxicity, cannot be completed at this time due to the absence of published research.

Research on Biological and Pharmacological Activities

Antimalarial Activity Research

The biphenyl (B1667301) scaffold is a recurring motif in the design of antimalarial agents. While 6-Chloro-biphenyl-3-ylamine itself has not been extensively reported as a primary antimalarial compound, its structural derivatives have been synthesized and evaluated for their potential to combat malaria parasites.

Research into complex derivatives of the chloro-biphenyl-amine structure has shown significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, a series of mono-Mannich bases derived from 4'-chloro-3-aminobiphenyl-4-ols were synthesized and tested. researchgate.net These compounds, which feature the core chloro-biphenyl structure with an amino group at the 3-position, were further elaborated with a quinoline moiety, a group known for its antimalarial properties.

The in vitro tests revealed that many of these derivatives exhibited potent activity against P. falciparum, with IC50 values (the concentration required to inhibit 50% of parasite growth) in the nanomolar range. researchgate.net Specifically, several compounds in the series showed IC50 values between 50-100 nM, demonstrating significant antimalarial potential. researchgate.net The study highlighted that the biphenyl-2-ol isomers were generally more active than the corresponding biphenyl-4-ol compounds. researchgate.net These findings underscore the value of the this compound scaffold as a starting point for developing more complex and potent antimalarial drug candidates.

Table 1: Antimalarial Activity of 4'-Chloro-3-aminobiphenyl Derivatives

Compound Series General Structure P. falciparum IC50 Range Key Finding
Biphenyl-4-ol mono-Mannich bases 4'-chloro-3-(quinolinyl-amino)-5-(aminomethyl)biphenyl-4-ol 50-100 nM High in vitro activity

Investigation of Enzyme Inhibition

The structural characteristics of this compound make it and its derivatives candidates for inhibiting specific enzymes that are crucial for the survival of pathogenic organisms. This has led to investigations into its role in developing treatments for diseases other than malaria.

Lanosterol 14α-demethylase (L14DM), also known as CYP51, is a critical enzyme in the biosynthesis of sterols, which are essential components of cell membranes in eukaryotes. researchgate.net In protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, this pathway produces ergosterol-like sterols necessary for parasite viability. researchgate.net As the parasite cannot rely solely on cholesterol from its host, the enzymes in its sterol biosynthesis pathway, particularly L14DM, are attractive drug targets. researchgate.net

Studies on structurally simple inhibitors have identified the biphenylamine scaffold as a key component for potent inhibition of T. cruzi L14DM. researchgate.net In these inhibitors, a nitrogen atom (typically from an imidazole ring) binds to the heme iron in the enzyme's active site, while substituents occupy hydrophobic pockets. researchgate.net The biphenylamine portion of these molecules acts as one of these substituents, fitting into a hydrophobic cleft. Research suggests the amino group of the anilino fragment serves primarily as a spacer and does not interact directly with the enzyme. researchgate.net This indicates that the core this compound structure possesses the necessary biphenyl and amine groups to serve as a foundation for potent L14DM inhibitors.

The inhibition of L14DM is a validated and promising strategy for the development of drugs against Chagas disease. researchgate.netnih.gov The antifungal drug posaconazole, a known L14DM inhibitor, has demonstrated efficacy against T. cruzi and has advanced to clinical trials for treating this neglected tropical disease. nih.gov

Research focused on novel inhibitors has led to the development of compounds with a biphenylamine scaffold that show high potency, with EC50 values (the concentration required to achieve 50% of the maximum effect) for killing T. cruzi amastigotes in the nanomolar range (0.4–10 nM). researchgate.net The demonstrated success of inhibitors built upon a biphenylamine framework strongly implies that this compound is a relevant and valuable precursor for designing new, structurally simple, and effective anti-Chagas agents. researchgate.net The development of such compounds is critical, as current treatments for Chagas disease have limitations in efficacy and tolerability.

Potential as Precursors for Diverse Bioactive Compounds

Beyond its direct use in forming derivatives for specific targets, this compound is a valuable chemical intermediate. Its primary amine group allows for a variety of chemical transformations, enabling its use in the synthesis of different classes of compounds with a wide range of biological activities.

The amine group of this compound can be converted into other functional groups, including a tetrazole ring. Tetrazoles are a class of nitrogen-containing heterocycles recognized for their broad spectrum of pharmacological activities. asm.orgmdpi.com The tetrazole moiety is often used in medicinal chemistry as a bioisostere (a chemical substitute) for a carboxylic acid group, which can improve a drug's metabolic stability and pharmacokinetic profile. nih.gov

Biphenyl tetrazole compounds, in particular, are important in medicine. nih.gov For instance, the "sartan" class of antihypertensive drugs features a biphenyl tetrazole unit. nih.gov By using this compound as a starting material, it is possible to synthesize novel biphenyl tetrazole derivatives. These derivatives have the potential to exhibit a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, reflecting the diverse applications of the tetrazole functional group. asm.orgmdpi.comnih.gov

Benzimidazole-based Structures for Therapeutic Applications

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a wide range of therapeutic applications. The fusion of a benzene ring with an imidazole ring creates a versatile scaffold that has been extensively explored in medicinal chemistry. These compounds are known to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.

The synthesis of benzimidazole derivatives often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, its structural features, containing a primary amine and a chlorinated biphenyl backbone, suggest its potential as a precursor for the synthesis of novel benzimidazole-based structures. The incorporation of the 6-chloro-biphenyl moiety could modulate the lipophilicity and electronic properties of the resulting benzimidazole, potentially influencing its pharmacokinetic profile and biological activity.

However, a thorough review of scientific literature did not yield specific studies detailing the synthesis or therapeutic evaluation of benzimidazole-based structures derived directly from this compound. While the foundational chemistry for such a synthesis is well-understood, the specific biological activities of the resulting compounds remain uninvestigated and unreported in publicly accessible research.

Schiff Base Ligands and Metal Complexes with Biological Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde or a ketone, are another important class of compounds with diverse biological activities. The resulting imine or azomethine group (-C=N-) is a key feature that contributes to their biological effects. Schiff bases can act as ligands, forming stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the chelation effect which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes.

The primary amine group in this compound makes it a suitable candidate for the synthesis of Schiff base ligands. By reacting it with various aldehydes or ketones, a range of Schiff bases with the 6-chloro-biphenyl moiety can be prepared. Subsequent complexation with transition metals such as copper, nickel, cobalt, or zinc could yield novel metal complexes with potential therapeutic applications.

The biological activities of Schiff base metal complexes are broad and include antimicrobial, antifungal, antiviral, and anticancer properties. The nature of the amine, the aldehyde or ketone, and the metal ion all play a crucial role in determining the specific biological activity and potency of the resulting complex.

Future Research and Applications of this compound

The chemical compound this compound, a member of the halogenated biphenyl amine family, represents a structural scaffold with significant potential for future research and development across various scientific and industrial domains. While current specific data on this compound is limited, its structural motifs suggest promising avenues for exploration, from novel therapeutics to advanced materials. This article outlines key future research directions and potential applications for this compound, focusing on areas ripe for scientific inquiry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-biphenyl-3-ylamine, and what analytical techniques are recommended for purity assessment?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura), with intermediates purified via column chromatography. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV detection (retention time comparison) and Nuclear Magnetic Resonance (NMR) spectroscopy (integration of aromatic proton signals). Mass spectrometry (MS) can confirm molecular weight. Cross-validate results using certified reference standards where available .

Q. How should researchers design preliminary stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 6 months per ICH guidelines). Monitor degradation via HPLC-UV and track by-products using tandem MS. Include control samples stored at -20°C for baseline comparison. Statistical analysis (e.g., ANOVA) can identify significant degradation pathways .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Pair computational results with experimental data from cyclic voltammetry (redox behavior) and UV-Vis spectroscopy (absorption maxima). Link findings to established concepts like Hammett substituent constants to contextualize chlorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis while minimizing by-products?

  • Methodological Answer : Implement a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. For example, a central composite design (CCD) can identify optimal conditions for yield and selectivity. Validate predictions with small-scale trials and analyze by-products via GC-MS .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent polarity effects on NMR chemical shifts). Compare data across multiple instruments (e.g., 400 MHz vs. 600 MHz NMR) to rule out instrumental drift. Cross-reference with computational predictions (DFT for NMR chemical shifts) and consult collaborative trials for inter-laboratory validation .

Q. How can AI-driven automation enhance the scalability of this compound research?

  • Methodological Answer : Integrate machine learning (ML) algorithms with robotic synthesis platforms to predict reaction outcomes and iteratively refine conditions. For example, train ML models on historical kinetic data to prioritize high-yield pathways. Use COMSOL Multiphysics for in silico simulations of mass transfer limitations in batch reactors .

Q. What advanced separation techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ membrane-based separation (e.g., nanofiltration) for continuous purification. Pair with simulated moving bed (SMB) chromatography for high-resolution isolation. Characterize isolated fractions using hyphenated techniques like LC-MS/MS to confirm structural integrity and quantify trace impurities .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise, revisit the theoretical framework (e.g., steric vs. electronic effects) and employ multivariate analysis (e.g., principal component analysis) to identify outliers. Use controlled replication studies to isolate variables .
  • Ethical and Safety Compliance : Follow guidelines for handling chlorinated aromatics (e.g., waste segregation, fume hood use). Reference safety protocols from CRDC subclass RDF2050104 for separation technologies and MedChemExpress guidelines for laboratory handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.